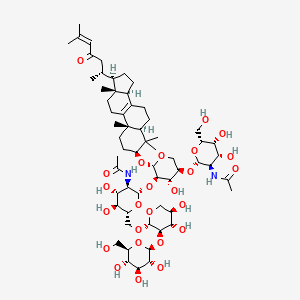

Sarasinoside B1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C61H98N2O25 |

|---|---|

Molecular Weight |

1259.4 g/mol |

IUPAC Name |

N-[(2S,3R,4R,5R,6R)-2-[(3R,4S,5R,6S)-5-[(2S,3R,4R,5S,6R)-3-acetamido-6-[[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-4,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-[[(3S,5R,10S,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methyl-4-oxohept-5-en-2-yl]-1,2,3,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C61H98N2O25/c1-25(2)18-29(68)19-26(3)31-11-12-32-30-10-13-39-59(6,7)40(15-17-61(39,9)33(30)14-16-60(31,32)8)86-58-53(47(74)38(24-81-58)85-54-41(62-27(4)66)48(75)44(71)35(20-64)82-54)87-55-42(63-28(5)67)49(76)46(73)37(84-55)23-80-57-52(43(70)34(69)22-79-57)88-56-51(78)50(77)45(72)36(21-65)83-56/h18,26,31-32,34-58,64-65,69-78H,10-17,19-24H2,1-9H3,(H,62,66)(H,63,67)/t26-,31-,32+,34-,35-,36-,37-,38-,39+,40+,41-,42-,43+,44+,45-,46-,47+,48-,49-,50+,51-,52-,53-,54+,55+,56+,57+,58+,60-,61-/m1/s1 |

InChI Key |

RLZMJVGFNSVJOP-KIPYLZTJSA-N |

Isomeric SMILES |

C[C@H](CC(=O)C=C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H](CO5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)NC(=O)C)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)NC(=O)C)C)C |

Canonical SMILES |

CC(CC(=O)C=C(C)C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC5C(C(C(CO5)OC6C(C(C(C(O6)CO)O)O)NC(=O)C)O)OC7C(C(C(C(O7)COC8C(C(C(CO8)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)NC(=O)C)C)C |

Synonyms |

sarasinoside B1 sarasinoside-B1 |

Origin of Product |

United States |

Foundational & Exploratory

The Natural Provenance of Sarasinoside B1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural source, isolation, and characterization of Sarasinoside B1, a bioactive triterpenoid (B12794562) saponin. The information is compiled from peer-reviewed scientific literature to support research and development efforts in natural product chemistry and drug discovery.

Primary Natural Source of this compound

This compound is a secondary metabolite primarily isolated from marine sponges. The predominant species identified as sources of this compound are Melophlus sarasinorum and Asteropus sarasinosum. These sponges are found in various marine environments, indicating a widespread but specific distribution of this class of compounds.

The table below summarizes the key marine sponge species from which this compound and related sarasinosides have been isolated, along with the geographical locations of their collection.

| Sponge Species | Phylum | Class | Order | Family | Genus | Geographic Location of Collection |

| Melophlus sarasinorum | Porifera | Demospongiae | Astrophorida | Ancorinidae | Melophlus | Bismarck Sea (Papua New Guinea), Indonesia, Australia, Guam[1][2][3][4] |

| Asteropus sarasinosum | Porifera | Demospongiae | Astrophorida | Theneidae | Asteropus | Palau, Solomon Islands[2][4] |

| Lipastrotethya sp. | Porifera | Demospongiae | Astrophorida | Theneidae | Lipastrotethya | Chuuk, Micronesia[5] |

Biosynthetic Origin

Recent studies have begun to shed light on the biosynthetic origins of sarasinosides. A biosynthetic gene cluster for these compounds has been identified within the holobiont of the Melophlus sarasinorum sponge, with evidence pointing towards a γ-proteobacterial symbiont as the producer[1]. This suggests that the sponge itself may not be the direct producer of this compound, but rather hosts the microorganisms responsible for its synthesis.

Experimental Protocols: Isolation and Purification

The following is a generalized protocol for the extraction and purification of this compound from marine sponge tissue, based on methodologies reported in the literature.[1][2]

3.1. Sample Collection and Preparation

-

Collect sponge samples (e.g., Melophlus sarasinorum) and freeze-dry the material to preserve the chemical integrity of the secondary metabolites.

3.2. Extraction

-

Extract the freeze-dried and ground sponge material (e.g., 78.7 g) exhaustively.

-

Use a solvent system such as a 1:1 mixture of methanol (B129727) (CH₃OH) and dichloromethane (B109758) (CH₂Cl₂) or ethanol (B145695) (EtOH) for the extraction.[1][2]

-

Perform the extraction multiple times (e.g., three times) to ensure a comprehensive extraction of the target compounds.

-

Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract (e.g., 8.7 g).[1]

3.3. Chromatographic Fractionation and Purification

-

Subject the crude extract to vacuum liquid chromatography (VLC) using a C-18 solid phase.[1]

-

Elute the column with a gradient of solvents with decreasing polarity, such as a methanol/water mixture, to separate the extract into fractions.

-

Collect fractions and monitor their composition using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Pool fractions containing sarasinosides based on their chromatographic profiles.

-

Further purify the target fractions using semi-preparative or preparative HPLC to isolate individual compounds, including this compound.[1]

3.4. Structure Elucidation

-

The chemical structure of the isolated this compound is elucidated using a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[1]

Quantitative Data

The yield of specific sarasinosides can vary depending on the sponge specimen, collection site, and extraction methodology. While the exact yield of this compound is not consistently reported across all studies, data for a related compound, Sarasinoside C1, from Melophlus sarasinorum provides a reference point for the potential yield.

| Compound | Source Organism | Starting Material (dry weight) | Yield (mg) | Yield (% w/w) |

| Sarasinoside C1 | Melophlus sarasinorum | 78.7 g | 145 mg | 0.184% |

Data extracted from a study on Melophlus sarasinorum and may not be representative of all collections.[6]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the isolation and characterization of this compound from its natural marine sponge source.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Bioactive Sesterterpenes and Triterpenes from Marine Sponges: Occurrence and Pharmacological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Discovery, Isolation, and Biological Evaluation of Sarasinoside B1 from the Marine Sponge Melophlus sarasinorum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarasinoside B1, a 30-norlanostane-triterpenoid oligoglycoside, is a member of the extensive family of sarasinosides isolated from the marine sponge Melophlus sarasinorum (previously also classified as Asteropus sarasinosum). These natural products have garnered interest within the scientific community due to their structural complexity and potential as bioactive agents. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, presenting detailed experimental protocols, quantitative biological data, and a discussion of its potential mechanism of action based on the known activities of related compounds. This document is intended to serve as a valuable resource for researchers in natural product chemistry, marine biotechnology, and drug discovery.

Introduction

Marine sponges are a prolific source of novel secondary metabolites with diverse chemical structures and significant biological activities. The genus Melophlus has been a particularly rich source of triterpenoid (B12794562) saponins (B1172615) known as sarasinosides. This compound was first identified as part of a larger cohort of these complex glycosides. The intricate oligosaccharide chains attached to the triterpenoid aglycone core present both a challenge for structure elucidation and a source of diverse biological properties. This guide will focus specifically on this compound, detailing the methodologies for its extraction from the sponge matrix, its purification to homogeneity, and its structural characterization. Furthermore, it will summarize the available biological activity data and explore potential signaling pathways that may be modulated by this class of compounds.

Discovery and Sourcing

This compound, along with several other sarasinosides, was originally isolated from the Palauan marine sponge Asteropus sarasinosum, which is now often referred to as Melophlus sarasinorum.[1] This sponge is found in the Western Pacific Ocean, and various specimens have been collected from locations such as Palau, Papua New Guinea, and the Solomon Islands for chemical investigation.[2][3][4] The consistent discovery of new sarasinoside analogs from this sponge highlights it as a key resource for novel triterpenoid saponins.

Experimental Protocols

The following protocols are a composite of methodologies reported in the literature for the isolation and characterization of sarasinosides, including this compound.

Extraction of Raw Material

-

Specimen Preparation: The collected sponge material (Melophlus sarasinorum) is freeze-dried to remove water content and then ground into a fine powder to maximize the surface area for solvent extraction.

-

Solvent Extraction: The powdered sponge material is exhaustively extracted with a 1:1 mixture of methanol (B129727) (MeOH) and dichloromethane (B109758) (CH₂Cl₂) at room temperature.[2] Typically, the extraction is repeated three times to ensure the complete removal of soluble metabolites.

-

Crude Extract Preparation: The solvent from the combined extracts is removed under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation and Purification of this compound

The isolation of this compound from the crude extract is a multi-step process involving several chromatographic techniques.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). The sarasinosides, being polar glycosides, typically concentrate in the n-BuOH fraction.

-

Column Chromatography: The n-BuOH fraction is subjected to column chromatography on a reversed-phase C18 silica (B1680970) gel. A stepwise gradient elution is employed, starting with water and gradually increasing the concentration of methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

High-Performance Liquid Chromatography (HPLC): Fractions containing compounds with similar TLC profiles to known sarasinosides are pooled and further purified by reversed-phase HPLC. A C18 column is commonly used with a mobile phase consisting of a gradient of methanol and water or acetonitrile (B52724) and water. This step is crucial for separating the closely related sarasinoside analogs. The elution of this compound is monitored by a UV detector.

Structure Elucidation

The definitive structure of this compound is determined through a combination of spectroscopic techniques.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS), often with electrospray ionization (ESI), is used to determine the exact molecular formula of the isolated compound.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive suite of 1D and 2D NMR experiments are conducted to elucidate the complex structure. This includes:

-

¹H NMR: To identify the proton environments.

-

¹³C NMR: To identify the carbon skeleton.

-

COSY (Correlation Spectroscopy): To establish proton-proton correlations within spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is critical for connecting the aglycone and the sugar moieties.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the stereochemistry of the molecule.[2][3]

-

Data Presentation

The biological activity of this compound has been investigated, although data is limited. The following table summarizes the available quantitative data for this compound and its close analog, Sarasinoside A1, for comparative purposes.

| Compound | Assay | Organism/Cell Line | Result | Unit | Reference |

| This compound | Piscicidal Activity | Poecilia reticulata | LD₅₀ = 0.6 | µM | [4] |

| Sarasinoside A1 | Piscicidal Activity | Poecilia reticulata | LD₅₀ = 0.3 | µM | [4] |

| Sarasinoside A1 | Cytotoxicity | P388 (Murine Leukemia) | IC₅₀ = 2.2 | µM | [4] |

| Sarasinoside A1 | Cytotoxicity | K562 (Human Leukemia) | IC₅₀ = 5.0 | µM | [4] |

Note: Specific IC₅₀ values for this compound against human cancer cell lines were not available in the reviewed literature.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Melophlus sarasinorum.

Caption: A flowchart detailing the key steps in the isolation and purification of this compound.

Postulated Signaling Pathways

While the specific signaling pathways affected by this compound have not been elucidated, research on other triterpenoid saponins suggests potential mechanisms of action, particularly in the context of cancer. The diagram below illustrates a generalized view of signaling pathways that are commonly inhibited by this class of compounds.

Caption: A diagram of potential signaling pathways modulated by triterpenoid saponins.

Discussion and Future Directions

This compound is a structurally complex marine natural product with demonstrated biological activity. The piscicidal activity, with an LD₅₀ in the sub-micromolar range, suggests potent membrane-disrupting or other cytotoxic effects.[4] While specific cytotoxicity data for this compound against human cell lines is lacking, the activity of the closely related Sarasinoside A1 indicates that this class of compounds warrants further investigation for its anticancer potential.[4]

The likely mechanism of action for the cytotoxic effects of this compound, based on studies of other triterpenoid saponins, may involve the modulation of key cellular signaling pathways. Triterpenoid saponins have been shown to inhibit pro-survival pathways such as the PI3K/Akt/mTOR and MAPK pathways, and to suppress inflammatory pathways like NF-κB.[2] Furthermore, inhibition of the Wnt/β-catenin pathway by some saponins has been linked to their anti-cancer effects.[3] These pathways are critical for cell proliferation, angiogenesis, and apoptosis, and their inhibition is a key strategy in cancer therapy.

Future research should focus on several key areas. Firstly, a broader screening of this compound against a panel of human cancer cell lines is necessary to determine its specific cytotoxic profile and therapeutic potential. Secondly, detailed mechanistic studies are required to confirm whether this compound does indeed modulate the signaling pathways suggested for other triterpenoid saponins. This could involve Western blot analysis of key pathway proteins and gene expression profiling. Finally, the structure-activity relationship of the sarasinosides should be further explored. Understanding how variations in the oligosaccharide chain and the triterpenoid aglycone affect biological activity will be crucial for the design of more potent and selective analogs for drug development.

Conclusion

This compound represents a promising, yet underexplored, marine natural product. This technical guide has provided a consolidated overview of the methodologies for its discovery and isolation from Melophlus sarasinorum, presented the available quantitative biological data, and offered a hypothesis for its potential mechanism of action. The detailed protocols and compiled data serve as a foundational resource for researchers aiming to further investigate this compound and other related marine saponins for their potential applications in medicine and biotechnology. The structural complexity and potent bioactivity of these compounds underscore the continued importance of marine sponges as a source of novel drug leads.

References

- 1. Frontiers | Effects of saponins from Chinese herbal medicines on signal transduction pathways in cancer: A review [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Effects of saponins from Chinese herbal medicines on signal transduction pathways in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioactive Sesterterpenes and Triterpenes from Marine Sponges: Occurrence and Pharmacological Significance - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Sarasinoside B1: Molecular Characteristics, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarasinoside B1 is a complex norlanostane-triterpenoid oligoglycoside, a class of marine natural products that has garnered significant interest within the scientific community. First isolated from the Palauan marine sponge Asteropus sarasinosum, this saponin (B1150181) has since been identified in other marine sponges, such as Melophlus sarasinorum. Sarasinosides, including this compound, are noted for their cytotoxic properties, positioning them as potential leads in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the molecular formula, mass spectrometry data, isolation protocols, and known biological activities of this compound, intended to serve as a valuable resource for researchers in natural product chemistry and drug discovery.

Molecular Formula and Mass Spectrometry Data

The precise molecular characteristics of this compound have been determined through a combination of spectroscopic techniques, primarily high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

| Parameter | Value | Reference |

| Molecular Formula | C₅₅H₈₈N₂O₂₄ | [1] |

| Monoisotopic Mass | 1156.5735 g/mol | Calculated |

| High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) | m/z 1179.5628 [M+Na]⁺ | [1] |

Table 1: Molecular Formula and High-Resolution Mass Spectrometry Data for this compound.

Mass Spectrometry Fragmentation

High-resolution tandem mass spectrometry (MS/MS) provides valuable structural information by detailing the fragmentation pattern of the parent molecule. The MS/MS spectrum of this compound reveals characteristic losses of its sugar moieties.

Caption: Fragmentation pathway of this compound in MS/MS.

Experimental Protocols

The isolation and purification of this compound from its natural source, the marine sponge Asteropus sarasinosum, involves a multi-step process designed to separate this complex glycoside from a multitude of other cellular components.

Extraction and Initial Fractionation

-

Extraction: The sponge material is typically freeze-dried and then extracted exhaustively with a polar solvent, most commonly methanol (B129727) (MeOH) or a mixture of methanol and dichloromethane (B109758) (CH₂Cl₂).

-

Solvent Partitioning: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common scheme involves partitioning between n-butanol (n-BuOH) and water. The saponin-rich fraction is typically found in the n-BuOH layer.

Chromatographic Purification

-

Vacuum Liquid Chromatography (VLC): The n-BuOH fraction is often first subjected to VLC on a C18-reversed-phase silica (B1680970) gel. Elution is performed with a stepwise gradient of decreasingly polar solvents, such as a water/methanol mixture, to yield several fractions.

-

High-Performance Liquid Chromatography (HPLC): The fractions containing this compound, identified by preliminary analysis (e.g., thin-layer chromatography), are then purified by repeated rounds of reversed-phase HPLC. A C18 column is typically used with a mobile phase consisting of a methanol/water or acetonitrile/water gradient.

Caption: General workflow for the isolation of this compound.

Biological Activity and Potential Signaling Pathways

This compound has demonstrated moderate cytotoxic activity against several cancer cell lines, including Neuro-2a (mouse neuroblastoma) and HepG2 (human hepatocyte carcinoma) cells[2]. While the specific molecular mechanisms and signaling pathways affected by this compound have not been extensively elucidated, the cytotoxic effects of many triterpenoid (B12794562) saponins (B1172615) are known to be mediated through the induction of apoptosis.

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Many chemotherapeutic agents exert their effects by triggering apoptosis in cancer cells. Triterpenoid saponins have been shown to induce apoptosis through various mechanisms, including the activation of caspase cascades, modulation of Bcl-2 family proteins, and generation of reactive oxygen species (ROS).

Given the cytotoxic nature of this compound, it is plausible that its mechanism of action involves the induction of apoptosis. Further research is required to delineate the precise signaling pathways involved.

References

The Unveiled Potential: A Technical Guide to the Biological Activity of Norlanostane Triterpenoid Oligoglycosides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norlanostane triterpenoid (B12794562) oligoglycosides, a unique class of natural products, have garnered significant attention in the scientific community for their diverse and potent biological activities. These complex molecules, characterized by a tetracyclic triterpenoid core with one or more sugar moieties, are found in various medicinal plants and marine organisms. Their structural complexity lends itself to a wide array of pharmacological effects, making them promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the current understanding of the biological activities of these compounds, with a focus on their cytotoxic, anti-inflammatory, and antiviral properties. Detailed experimental protocols and a summary of quantitative data are presented to facilitate further research and drug discovery efforts in this exciting field.

Cytotoxic Activity

Norlanostane triterpenoid oligoglycosides have demonstrated significant cytotoxic effects against a variety of cancer cell lines. This activity is a cornerstone of their therapeutic potential, with numerous studies quantifying their potency.

Quantitative Data for Cytotoxic Activity

The following table summarizes the cytotoxic activity of selected norlanostane and related triterpenoid compounds against various human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound | Cell Line | IC50 (µM) | Source |

| (7Z,9Z,17Z)-,2α,3β-dihydroxypregna-7,9,17(20)-trien-18-al | PC12 (rat brain cancer) | 7.34 | [1][2] |

| Sterenoid E | HL-60 (human promyelocytic leukemia) | 4.7 | [3] |

| Sterenoid E | SMMC-7721 (human hepatocellular carcinoma) | 7.6 | [3] |

| N-β-d-2-acetamido-2-deoxyglucoside (lanostane-type) | HL-60 | 0.0078 | [4] |

| N-β-d-2-acetamido-2-deoxyglucoside (lanostane-type) | A549 (human lung carcinoma) | 2.8 | [4] |

| N-β-d-2-acetamido-2-deoxyglucoside (lanostane-type) | MKN45 (human gastric cancer) | 1.5 | [4] |

| N-β-d-galactoside (lanostane-type) | HL-60 | 0.0021 | [4] |

| N-β-d-galactoside (lanostane-type) | MKN45 | 4.0 | [4] |

Experimental Protocols for Cytotoxicity Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: After 24 hours, remove the medium and add fresh medium containing various concentrations of the test compound. Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Absorbance Measurement: Measure the absorbance at 492 nm or 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value is then determined from the dose-response curve.

This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate and incubate overnight to allow for attachment.

-

Compound Treatment: Treat cells with varying concentrations of the test compound for a specified duration.

-

Neutral Red Incubation: Remove the treatment medium and add 100 µL of medium containing neutral red (e.g., 50 µg/mL). Incubate for 2-3 hours at 37°C.

-

Washing: Remove the neutral red-containing medium and wash the cells with a wash buffer (e.g., PBS).

-

Dye Extraction: Add 150 µL of a destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well and shake for 10 minutes to extract the dye.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate cell viability relative to untreated control cells to determine the IC50 value.

Caption: General workflow for in vitro cytotoxicity assays.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Norlanostane triterpenoid oligoglycosides have shown promising anti-inflammatory effects, primarily through the inhibition of pro-inflammatory mediators like nitric oxide (NO).

Quantitative Data for Anti-inflammatory Activity

The following table presents the anti-inflammatory activity of several lanostane (B1242432) triterpenoids, as indicated by the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophage cells.

| Compound | Cell Line | IC50 for NO Inhibition (µM) | Source |

| Poricoic acid GM | RAW264.7 | 9.73 | [5] |

| Lanosta-7,9(11),24-trien-3β,15α,22β-triacetoxy-26-oic acid | RAW264.7 | 0.6 | [6] |

| Various lanostane triterpenoids from Ganoderma curtisii | BV-2 microglia | 3.65 - 28.04 | [7] |

Experimental Protocol for Nitric Oxide (NO) Inhibition Assay

This assay measures the production of nitrite (B80452), a stable product of NO, in the culture medium of LPS-stimulated RAW 264.7 macrophage cells using the Griess reagent.

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control (no LPS) and a positive control (LPS only).

-

Supernatant Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

-

Incubation and Measurement: Incubate at room temperature for 10-15 minutes in the dark. Measure the absorbance at 540 nm.

-

Data Analysis: A standard curve using sodium nitrite is prepared to quantify the nitrite concentration. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Antiviral Activity

The emergence of viral diseases highlights the urgent need for new antiviral agents. Triterpenoids, including those of the norlanostane and lanostane classes, have been investigated for their ability to inhibit the replication of various viruses.[8]

Quantitative Data for Antiviral Activity

| Compound Class/Name | Virus | Assay | EC50/IC50 | Source |

| Cycloartane triterpenoids (related to lanostane) | HSV-1 | CPE Inhibition | Potent activity reported | [9] |

| Lanostane triterpenoids | HIV-1 protease | Enzyme Inhibition | IC50 values of 8 and 13 µM reported for related compounds | [8] |

| Lancifodilactone F (cycloartane triterpenoid) | HIV | CPE Inhibition | EC50 of 20.69 µg/mL | [8] |

Experimental Protocols for Antiviral Assays

This assay measures the ability of a compound to protect cells from the destructive effects of a virus.

Protocol:

-

Cell Seeding: Seed a suitable host cell line (e.g., Vero cells) in a 96-well plate and grow to confluency.

-

Compound and Virus Addition: Treat the cells with serial dilutions of the test compound. Subsequently, infect the cells with a specific titer of the virus. Include cell controls (no virus, no compound), virus controls (virus, no compound), and a positive control antiviral drug.

-

Incubation: Incubate the plates at 37°C in a CO₂ incubator until CPE is observed in 80-90% of the virus control wells (typically 2-4 days).

-

Cell Viability Measurement: Quantify cell viability using a method such as neutral red uptake or MTT assay.

-

Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration and determine the 50% effective concentration (EC50).[10][11][12]

This assay quantifies the reduction in the number of viral plaques (localized areas of cell death) in the presence of an antiviral compound.

Protocol:

-

Cell Seeding: Grow a confluent monolayer of host cells in 6-well plates.

-

Virus Adsorption: Infect the cell monolayers with a dilution of the virus calculated to produce a countable number of plaques (e.g., 50-100 plaques per well) and allow for adsorption for 1-2 hours.

-

Overlay Addition: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) mixed with different concentrations of the test compound.

-

Incubation: Incubate the plates for several days until plaques are visible.

-

Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the IC50 value.[13]

Caption: Workflow for in vitro antiviral activity screening.

Modulation of Signaling Pathways

The biological activities of norlanostane triterpenoid oligoglycosides are often mediated by their interaction with key cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Several studies have shown that triterpenoids can inhibit the activation of NF-κB.[14][15][16][17][18] This inhibition is often achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, these compounds block the translocation of NF-κB to the nucleus, thereby preventing the transcription of pro-inflammatory and pro-survival genes.[5]

Caption: Inhibition of the NF-κB signaling pathway.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is critical for regulating cell growth, proliferation, and survival. Dysregulation of this pathway is common in cancer. Some lanostane triterpenoids have been shown to exert their anti-cancer effects by modulating this pathway.[19][20][21][22] They can interfere with the activation of PI3K, which in turn prevents the phosphorylation and activation of Akt. Downstream of Akt, this can lead to the modulation of proteins involved in apoptosis and cell cycle control, ultimately promoting cancer cell death.

Caption: Modulation of the PI3K/Akt signaling pathway.

Conclusion and Future Directions

Norlanostane triterpenoid oligoglycosides represent a promising class of bioactive natural products with significant potential for the development of new drugs for cancer, inflammatory diseases, and viral infections. The data and protocols presented in this guide aim to provide a solid foundation for researchers to build upon. Future research should focus on elucidating the structure-activity relationships of these compounds to design more potent and selective analogs. Furthermore, in vivo studies are necessary to validate the therapeutic efficacy and safety of these promising molecules. The continued exploration of the biological activities and mechanisms of action of norlanostane triterpenoid oligoglycosides will undoubtedly pave the way for novel therapeutic interventions.

References

- 1. 30-norlanostane triterpenoids and steroid derivatives from the endophytic fungus Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Lanostane-Type Triterpenoid N-Glycosides and Their Cytotoxicity against Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New Lanostane-Type Triterpenes with Anti-Inflammatory Activity from the Epidermis of Wolfiporia cocos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lanostane triterpenoids from mycelia-associated Ganoderma sinense and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lanostane triterpenoids from Ganoderma curtisii and their NO production inhibitory activities of LPS-induced microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent Advances in Antiviral Activities of Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cycloartane triterpenoids from Pseudolarix amabilis and their antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]

- 11. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 13. researchgate.net [researchgate.net]

- 14. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Downregulating NF-κB signaling pathway with triterpenoids for attenuating inflammation: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pentacyclic Triterpenoids Inhibit IKKβ Mediated Activation of NF-κB Pathway: In Silico and In Vitro Evidences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Naturally occurring NF-kappaB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Regulation of Tumor Apoptosis of Poriae cutis-Derived Lanostane Triterpenes by AKT/PI3K and MAPK Signaling Pathways In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Modulation of the PI3K/Akt/mTOR signaling pathway by probiotics as a fruitful target for orchestrating the immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Emerging roles of non-coding RNAs in modulating the PI3K/Akt pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

Initial Cytotoxicity Screening of Sarasinoside B1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarasinoside B1 is a norlanostane-triterpenoid oligoglycoside isolated from the marine sponge Melophlus sarasinorum. Marine organisms are a rich source of structurally diverse and biologically active secondary metabolites, with many demonstrating potent anticancer properties. The initial assessment of a novel compound's cytotoxic potential is a critical first step in the drug discovery pipeline. This technical guide provides a framework for the initial cytotoxicity screening of this compound, outlining experimental protocols, data presentation, and potential mechanisms of action for further investigation.

Quantitative Cytotoxicity Data

The preliminary screening of this compound has demonstrated moderate cytotoxic activity against specific cancer cell lines. The available data is summarized below. It is important to note that these values are approximate and further detailed dose-response studies are required for a comprehensive cytotoxic profile.

Table 1: Summary of Reported IC50 Values for this compound

| Cell Line | Cancer Type | Approximate IC50 (µM) |

| Neuro-2a | Neuroblastoma | 5 - 18 |

| HepG2 | Hepatocellular Carcinoma | 5 - 18 |

Experimental Protocols

A crucial aspect of cytotoxicity screening is the use of robust and reproducible experimental protocols. The following section details a standard methodology for assessing the cytotoxic effects of this compound using a colorimetric assay.

Cell Culture and Maintenance

-

Cell Lines: Neuro-2a (murine neuroblastoma) and HepG2 (human hepatocellular carcinoma) cell lines are obtained from a reputable cell bank (e.g., ATCC).

-

Culture Medium: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

-

Subculturing: Cells are passaged upon reaching 80-90% confluency to maintain exponential growth.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method for assessing cell viability. It measures the metabolic activity of cells, which is indicative of their viability.

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. The plates are then incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of dilutions are prepared in culture medium to achieve the desired final concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing different concentrations of this compound is added to the respective wells. A vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a negative control (medium only) are also included.

-

Incubation: The treated plates are incubated for a specified period, typically 24, 48, or 72 hours, at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well. The plates are then incubated for an additional 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium containing MTT is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve of cell viability versus compound concentration.

-

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Screening

An In-Depth Technical Guide to the Physico-chemical Properties of Sarasinoside B1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarasinoside B1 is a triterpenoid (B12794562) saponin, a class of naturally occurring glycosides, originally isolated from the marine sponge Melophlus sarasinorum.[1][2] These compounds, including this compound, have garnered significant interest within the scientific community due to their diverse biological activities. This technical guide provides a comprehensive overview of the physico-chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its biological activities, with a focus on its cytotoxic effects and the underlying signaling pathways.

Physico-chemical Properties

This compound is a complex glycosidic compound. While some of its physico-chemical properties are well-documented, others, such as a precise melting point and solubility in various solvents, require further experimental determination. The available data is summarized below.

| Property | Value | Source |

| Molecular Formula | C₅₅H₈₈N₂O₂₄ | [1] |

| Molecular Weight | 1189.3 g/mol | [3] |

| Physical State | Amorphous solid | [4] |

| Solubility | Data not available | |

| Melting Point | Data not available |

Spectral Data

The structural elucidation of this compound has been primarily achieved through extensive spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (δ) ppm |

| ¹H NMR | Characteristic signals for anomeric protons of the sugar moieties are observed between 4.3 and 4.9 ppm. Signals corresponding to the triterpenoid aglycone appear in the upfield region. |

| ¹³C NMR | Resonances for the anomeric carbons of the sugar units typically appear between 102 and 107 ppm. The numerous signals for the complex triterpenoid core are spread across the spectrum. |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) has been instrumental in determining the molecular formula of this compound. The protonated molecule [M+H]⁺ is typically observed in positive ion mode ESI-MS.[4]

Experimental Protocols

The isolation and purification of this compound from its natural source, the marine sponge Melophlus sarasinorum, involves a multi-step process. The following is a generalized protocol compiled from various studies.[4][5]

Experimental Workflow for Isolation and Purification of this compound

References

- 1. Structures of sarasinosides A1, B1, and C1; new norlanostane-triterpenoid oligoglycosides from the Palauan marine sponge Asteropus sarasinosum. | Semantic Scholar [semanticscholar.org]

- 2. Additional Sarasinosides from the Marine Sponge Melophlus sarasinorum Collected from the Bismarck Sea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

The Uncharted Depths: A Technical Guide to the Biosynthetic Pathway of Sarasinosides in Marine Sponges

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarasinosides, a class of complex triterpenoid (B12794562) glycosides isolated from marine sponges of the genus Melophlus, exhibit a range of intriguing biological activities. Their intricate molecular architecture, featuring a 30-norlanostane aglycone and a unique oligosaccharide chain, has made them a subject of significant interest in natural product chemistry and drug discovery. This technical guide provides a comprehensive overview of the current understanding of the sarasinoside biosynthetic pathway, drawing upon the latest genomic and metabolomic data. While the complete pathway is yet to be fully elucidated, evidence strongly points to a microbial origin, specifically a symbiotic γ-proteobacterium residing within the sponge holobiont. This guide will detail the hypothetical enzymatic steps involved in the synthesis of the sarasinoside scaffold, summarize the available data, and outline generalized experimental approaches for further investigation.

Introduction

Marine sponges are prolific producers of a vast array of secondary metabolites, many of which possess potent pharmacological properties[1]. Among these, the sarasinosides, first isolated from the sponge Melophlus sarasinorum (formerly Asteropus sarasinosum), stand out due to their structural complexity and biological activities, including cytotoxicity against various cancer cell lines[2][3]. The general structure of sarasinosides consists of a triterpenoid aglycone, typically a 30-norlanostane derivative, attached to a complex oligosaccharide chain often containing unusual sugar moieties like N-acetylglucosamine and N-acetylgalactosamine[2][4][5]. Understanding the biosynthesis of these molecules is crucial for ensuring a sustainable supply for pharmacological studies and for the potential bioengineering of novel, more potent analogues.

Recent multi-omic studies of Melophlus sarasinorum have provided compelling evidence that the biosynthetic machinery for sarasinosides resides not within the sponge itself, but within a specific γ-proteobacterial symbiont[6]. Metagenomic analysis of this symbiont has revealed the presence of putative biosynthetic gene clusters (BGCs) encoding enzymes for both sterol synthesis and glycosylation, laying the foundation for a hypothetical biosynthetic pathway.

The Hypothetical Biosynthetic Pathway of Sarasinosides

The biosynthesis of sarasinosides can be conceptually divided into two major stages: the formation of the 30-norlanostane aglycone and the subsequent glycosylation to attach the characteristic oligosaccharide chain. The proposed pathway is based on analogous triterpenoid biosynthetic pathways in other organisms and the annotation of genes within the γ-proteobacterial symbiont's genome[6][7].

Stage 1: Biosynthesis of the 30-Norlanostane Aglycone

The biosynthesis of the triterpenoid core is believed to follow the well-established isoprenoid pathway, starting from simple precursors to form the key intermediate, 2,3-oxidosqualene (B107256).

-

Initiation from Farnesyl Pyrophosphate (FPP): The pathway commences with the head-to-tail condensation of two molecules of farnesyl pyrophosphate (FPP), a C15 isoprenoid, to form squalene. This reaction is catalyzed by squalene synthase .

-

Epoxidation: Squalene then undergoes epoxidation to yield 2,3-oxidosqualene, a critical branching point in triterpenoid biosynthesis. This step is catalyzed by squalene epoxidase .

-

Cyclization: The 2,3-oxidosqualene is then cyclized to form the tetracyclic lanostane (B1242432) skeleton. This complex cyclization cascade is initiated by a lanosterol synthase (a type of oxidosqualene cyclase). It is hypothesized that a similar enzyme in the symbiotic bacterium is responsible for producing the lanosterol-type precursor of the sarasinoside aglycone.

-

Tailoring Reactions: Following cyclization, the lanostane skeleton undergoes a series of tailoring reactions, including demethylation (leading to the characteristic 30-norlanostane structure), oxidations, and rearrangements, to generate the diverse array of sarasinoside aglycones. These modifications are likely carried out by a suite of tailoring enzymes such as cytochrome P450 monooxygenases and dehydrogenases. The exact sequence and nature of these enzymatic steps are yet to be experimentally verified.

Stage 2: Glycosylation

The final stage in sarasinoside biosynthesis is the sequential attachment of sugar moieties to the aglycone by glycosyltransferases (GTs) . The oligosaccharide chains of sarasinosides are complex and can vary in their composition and linkage patterns[4][5]. The metagenome of the γ-proteobacterial symbiont has been found to contain a putative glycosyl biosynthesis (mgb) gene cluster, suggesting the presence of the necessary GTs for the assembly of the oligosaccharide chain[6]. The biosynthesis of the activated sugar donors (e.g., UDP-glucose, UDP-N-acetylglucosamine) would proceed through standard cellular metabolic pathways.

Below is a DOT language script for the proposed biosynthetic pathway.

Caption: Proposed biosynthetic pathway of sarasinosides.

Quantitative Data

To date, there is a notable absence of published quantitative data regarding the biosynthetic pathway of sarasinosides. Key information such as the kinetic parameters of the biosynthetic enzymes (e.g., Km, kcat), precursor incorporation rates from isotopic labeling studies, and in vivo or in vitro product yields have not been reported in the scientific literature. This represents a significant knowledge gap and a promising area for future research. The development of heterologous expression systems for the sarasinoside BGC would be instrumental in obtaining this crucial quantitative data.

Experimental Protocols

Detailed, step-by-step experimental protocols for the elucidation of the sarasinoside biosynthetic pathway are not currently available in the public domain. However, based on the methodologies employed in the study of other microbial and sponge-derived natural products, a generalized experimental workflow can be proposed.

General Workflow for Biosynthetic Pathway Elucidation

The elucidation of a natural product biosynthetic pathway is a multi-step process that integrates genomics, analytical chemistry, and biochemistry.

Caption: Generalized experimental workflow for pathway elucidation.

Key Methodologies (Generalized)

-

Metagenomic Analysis:

-

Collect sponge tissue (Melophlus sarasinorum) and immediately preserve it (e.g., flash-freezing in liquid nitrogen or storing in RNAlater).

-

Extract high-molecular-weight DNA from the sponge holobiont.

-

Perform next-generation sequencing (e.g., Illumina, PacBio) to generate metagenomic reads.

-

Assemble the reads into contigs and bin the contigs to separate the genomes of the sponge host and its associated microbes.

-

Identify the metagenome-assembled genome (MAG) of the target γ-proteobacterium.

-

Mine the MAG for biosynthetic gene clusters (BGCs) using software such as antiSMASH[6].

-

-

Heterologous Expression:

-

Synthesize the identified BGC with codon optimization for a suitable heterologous host (e.g., Escherichia coli, Streptomyces coelicolor).

-

Clone the BGC into an appropriate expression vector.

-

Transform the expression vector into the chosen heterologous host.

-

Cultivate the recombinant host under inducing conditions to promote the expression of the BGC.

-

Extract the culture broth and cell pellet and analyze for the production of sarasinosides or their precursors using LC-MS and NMR.

-

-

Isotopic Labeling Studies:

-

In the heterologous expression system (or potentially with sponge tissue explants), supplement the culture medium with isotopically labeled precursors (e.g., 13C-glucose, 13C-acetate, 15N-amino acids).

-

After a suitable incubation period, extract the metabolites.

-

Analyze the purified sarasinosides by mass spectrometry to determine the incorporation of the isotopic labels.

-

Use 13C NMR to pinpoint the location of 13C labels in the sarasinoside structure, thereby tracing the biosynthetic origins of the carbon skeleton.

-

-

In Vitro Enzyme Assays:

-

Individually clone and express the genes encoding the putative biosynthetic enzymes (e.g., terpene cyclase, glycosyltransferases) in a suitable expression host (e.g., E. coli).

-

Purify the recombinant enzymes using affinity chromatography.

-

Incubate the purified enzyme with its predicted substrate (e.g., 2,3-oxidosqualene for the cyclase, a sarasinoside aglycone and an activated sugar for a glycosyltransferase).

-

Analyze the reaction products by LC-MS or GC-MS to confirm the enzyme's function.

-

Perform kinetic studies by varying the substrate concentration to determine the enzyme's kinetic parameters.

-

Conclusion and Future Outlook

The biosynthesis of sarasinosides represents a fascinating example of chemical ecology, where a complex natural product is likely produced by a microbial symbiont within a marine sponge. While a hypothetical pathway has been proposed based on genomic data, significant experimental work is required to fully elucidate the enzymatic steps, intermediates, and regulatory mechanisms involved. The lack of quantitative data and detailed experimental protocols in the current literature highlights the nascent stage of research in this specific area.

Future research should focus on the heterologous expression of the putative sarasinoside biosynthetic gene cluster, which will be instrumental in confirming the proposed pathway, characterizing the individual enzymes, and generating sufficient quantities of these compounds for further pharmacological evaluation. Such studies will not only deepen our understanding of the biosynthesis of this important class of marine natural products but also pave the way for the synthetic biology-based production of novel sarasinoside analogues with enhanced therapeutic potential.

References

- 1. Isomalabaricane Triterpenes from the Marine Sponge Rhabdastrella sp - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New tools for reconstruction and heterologous expression of natural product biosynthetic gene clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Additional Sarasinosides from the Marine Sponge Melophlus sarasinorum Collected from the Bismarck Sea | Semantic Scholar [semanticscholar.org]

- 4. Additional Sarasinosides from the Marine Sponge Melophlus sarasinorum Collected from the Bismarck Sea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Multi-Omic Profiling of Melophlus Sponges Reveals Diverse Metabolomic and Microbiome Architectures that Are Non-overlapping with Ecological Neighbors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Known Analogs and Derivatives of Sarasinoside B1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarasinoside B1 is a prominent member of the sarasinoside family, a group of complex triterpenoid (B12794562) saponins (B1172615) predominantly isolated from marine sponges of the genera Melophlus and Asteropus. These natural products have garnered significant attention within the scientific community due to their diverse and potent biological activities, including cytotoxic, piscicidal, and antimicrobial properties. This technical guide provides a comprehensive overview of the known analogs and derivatives of this compound, presenting key data in a structured format, detailing relevant experimental protocols, and visualizing structural relationships and experimental workflows.

Known Analogs and Derivatives of this compound

The sarasinoside family is characterized by a 30-norlanostane triterpenoid aglycone linked to an oligosaccharide chain. Variations in both the aglycone structure and the sugar composition give rise to a wide array of analogs. The known sarasinosides related to this compound are categorized into several series, primarily A, B, C, H, I, J, K, L, M, and R.

Structural Diversity

The primary structural variations among the sarasinoside analogs include:

-

Aglycone Modifications: Differences in the degree of unsaturation, oxidation patterns (e.g., presence of hydroxyl or keto groups), and rearrangements within the 30-norlanostane skeleton.

-

Oligosaccharide Chain: Variations in the number and type of sugar residues, as well as their linkage patterns.

The following diagram illustrates the structural relationships between some of the key sarasinoside aglycones, highlighting the modifications from the basic 30-norlanostane core.

Quantitative Biological Activity Data

The following tables summarize the reported biological activities of this compound and its key analogs.

Table 1: Cytotoxicity Data

| Compound | Cell Line | IC50 (µM) | Reference |

| This compound | Neuro-2a | ~5-18 | [1] |

| HepG2 | ~5-18 | [1] | |

| Sarasinoside A1 | P388 leukemia | 2.2 | [2] |

| K562 leukemia | 5.0 | [2] | |

| Sarasinoside A3 | P388 leukemia | 13.3 | [2] |

| Sarasinoside M2 | Neuro-2a | ~5-18 | [1] |

| HepG2 | ~5-18 | [1] |

Table 2: Piscicidal Activity Data

| Compound | Organism | LD50 (µM) | Exposure Time | Reference |

| Sarasinoside A1 | Poecilia reticulata | 0.3 | 48 h | [2] |

| This compound | Poecilia reticulata | 0.6 | 48 h | [2] |

Table 3: Antimicrobial Activity Data

| Compound | Organism | Activity | Reference |

| Sarasinoside A1 | Candida albicans | Active | [2] |

| Bacillus subtilis | Inactive | [2] | |

| Escherichia coli | Inactive | [2] |

Experimental Protocols

Extraction and Isolation of Sarasinosides

The following protocol is adapted from the procedure used for the isolation of Sarasinosides C1 and C4-C9 from the marine sponge Melophlus sarasinorum.

Methodology:

-

Extraction: The freeze-dried and powdered sponge material is exhaustively extracted with a 1:1 mixture of methanol (B129727) (MeOH) and dichloromethane (B109758) (CH2Cl2) at room temperature. The solvent is then evaporated under reduced pressure to yield the crude extract.

-

Fractionation: The crude extract is subjected to Vacuum Liquid Chromatography (VLC) on a C18 reversed-phase silica gel column. The column is eluted with a stepwise gradient of increasing methanol in water (e.g., from 100% water to 100% methanol) to separate the components based on polarity.

-

Purification: The fractions containing the sarasinosides, typically identified by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) analysis, are further purified by reversed-phase HPLC using a suitable column (e.g., C18) and a gradient elution system (e.g., water/acetonitrile or water/methanol with a possible additive like formic acid or trifluoroacetic acid) to yield the pure compounds.

Biological Assay Methodologies

The following are generalized protocols for the key biological assays used to evaluate the activity of sarasinosides. The specific parameters may vary between studies.

Cytotoxicity Assay (MTT Assay):

-

Cell Seeding: Cancer cell lines (e.g., Neuro-2a, HepG2) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (sarasinosides) and incubated for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Piscicidal Activity Assay:

-

Test Organism: The guppy (Poecilia reticulata) is a commonly used model organism.

-

Acclimation: The fish are acclimated to laboratory conditions in a well-aerated aquarium.

-

Exposure: A specific number of fish are placed in beakers containing a defined volume of water and the test compound at various concentrations. A control group with no compound is also included.

-

Observation: The fish are observed for mortality over a set period (e.g., 24 or 48 hours).

-

LD50 Calculation: The median lethal dose (LD50) is determined from the concentration-mortality data.

Antimicrobial Assay (Broth Microdilution Method):

-

Inoculum Preparation: A standardized suspension of the test microorganism (e.g., Candida albicans) is prepared.

-

Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions for microbial growth.

-

MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Synthesis of Sarasinoside Analogs

To date, the total chemical synthesis of this compound or its complex analogs has not been reported in the peer-reviewed scientific literature. The significant synthetic challenges include:

-

Stereoselective construction of the complex 30-norlanostane aglycone: This requires the controlled formation of multiple stereocenters.

-

Stereoselective synthesis of the oligosaccharide chain: The synthesis of complex oligosaccharides with specific glycosidic linkages is a formidable task.

-

Glycosylation of the triterpenoid aglycone: The attachment of the large oligosaccharide chain to the sterically hindered aglycone at the correct position and with the desired stereochemistry is a major hurdle.

Future synthetic strategies may involve the development of novel methodologies for the construction of the aglycone and advances in automated oligosaccharide synthesis and glycosylation techniques.

Conclusion

The sarasinosides, including this compound and its numerous analogs, represent a rich source of marine-derived natural products with promising biological activities. This guide has provided a comprehensive overview of the known analogs, their quantitative biological data, and the experimental protocols for their isolation and biological evaluation. While the total synthesis of these complex molecules remains an open challenge, the information presented here serves as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery, facilitating further investigation into the therapeutic potential of this fascinating class of compounds.

References

Early Studies on the Ichthyotoxic Properties of Sarasinosides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarasinosides are a class of triterpenoid (B12794562) saponins (B1172615) first isolated from the marine sponge Asteropus sarasinosum.[1] Early investigations into the biological activities of these compounds revealed potent ichthyotoxic (fish-killing) properties. This technical guide provides an in-depth overview of these early studies, focusing on the quantitative toxicity data, experimental methodologies, and the proposed mechanism of action. This document is intended to serve as a comprehensive resource for researchers in marine natural products, toxicology, and drug discovery.

Quantitative Ichthyotoxicity Data

The primary quantitative data on the ichthyotoxicity of sarasinosides come from studies on the killifish, Poecilia reticulata. The lethal dose 50 (LD50), the concentration of a substance that is lethal to 50% of the test population, was determined for sarasinosides A1 and B1. These findings are summarized in the table below.

| Compound | Test Organism | Exposure Time | LD50 (µg/mL) | LD50 (µM) | Reference |

| Sarasinoside A1 | Poecilia reticulata | 48 hours | 0.39 | 0.3 | Kitagawa et al. (1987)[1] |

| Sarasinoside B1 | Poecilia reticulata | 48 hours | 0.71 | 0.6 | Kitagawa et al. (1987)[1] |

Experimental Protocols

While the original publication by Kitagawa et al. (1987) lacks a detailed experimental protocol for the ichthyotoxicity assay, a representative methodology based on standard practices for testing marine natural products is outlined below.

Extraction and Isolation of Sarasinosides

A general workflow for the isolation of sarasinosides from the sponge is as follows:

Ichthyotoxicity Assay (Representative Protocol)

This protocol is a generalized representation of how ichthyotoxicity assays with small fish are typically conducted.

References

Unveiling the Molecular Trajectory of Sarasinoside B1: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarasinoside B1, a triterpenoid (B12794562) oligoglycoside isolated from the marine sponge Melophlus sarasinorum, has emerged as a molecule of interest due to its notable biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, drawing from available data on its cytotoxicity and piscicidal effects. While direct mechanistic studies on this compound are limited, this document synthesizes existing data and proposes potential pathways based on the known actions of related saponin (B1150181) compounds. All quantitative data are presented in structured tables, and detailed experimental protocols for key assays are provided. Visual diagrams generated using the DOT language are included to illustrate proposed signaling pathways and experimental workflows.

Biological Activities and Quantitative Data

This compound has demonstrated potent cytotoxic and piscicidal activities. The following table summarizes the available quantitative data on these effects.

| Biological Activity | Test Organism/Cell Line | Parameter | Value | Reference |

| Piscicidal Activity | Poecilia reticulata | LD50 (48h) | 0.6 µM | [1] |

| Cytotoxicity | Neuro-2a (mouse neuroblastoma) | IC50 | ~ 5-18 µM | [2] |

| Cytotoxicity | HepG2 (human hepatocyte carcinoma) | IC50 | ~ 5-18 µM | [2] |

Proposed Mechanism of Action: Cytotoxicity

The precise molecular mechanism underlying the cytotoxic effects of this compound has not been fully elucidated. However, based on the well-documented activities of other triterpenoid saponins, a plausible mechanism involves the induction of apoptosis through interaction with cellular membranes and subsequent activation of intracellular signaling cascades.

Interaction with Cellular Membranes

Saponins are known to interact with cholesterol in cellular membranes, leading to pore formation and increased membrane permeability. This disruption of membrane integrity can trigger downstream signaling events leading to cell death.

Induction of Apoptosis

It is hypothesized that this compound induces apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, or a combination of both. As a saponin, it may trigger the release of cytochrome c from the mitochondria, which in turn activates a caspase cascade, ultimately leading to programmed cell death.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this compound and related compounds.

Cytotoxicity Assay (MTT Assay)

This protocol is adapted for determining the cytotoxic effects of this compound on Neuro-2a and HepG2 cell lines.

3.1.1 Materials:

-

Neuro-2a or HepG2 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

3.1.2 Procedure:

-

Seed Neuro-2a or HepG2 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plates for 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Piscicidal Activity Assay

This protocol is a general method for assessing the piscicidal activity of marine natural products.

3.2.1 Materials:

-

Poecilia reticulata (guppies)

-

Glass aquaria (1 L capacity)

-

This compound (dissolved in a suitable solvent, e.g., ethanol)

-

Dechlorinated tap water

-

Aeration system

3.2.2 Procedure:

-

Acclimatize the fish in a large holding tank for at least one week prior to the experiment.

-

Prepare a stock solution of this compound.

-

Set up a series of test aquaria, each containing a specific concentration of this compound in 1 L of dechlorinated water. Include a solvent control and a negative control (water only).

-

Randomly introduce 10 fish into each aquarium.

-

Observe the fish at regular intervals (e.g., 1, 6, 12, 24, and 48 hours) and record the number of mortalities. Mortality is defined as the lack of response to gentle prodding.

-

Maintain aeration throughout the experiment.

-

Calculate the percentage of mortality for each concentration at each time point.

-

Determine the LD50 value at 48 hours using probit analysis.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a potent bioactive compound with significant cytotoxic and piscicidal properties. While the precise mechanism of action remains to be fully elucidated, the induction of apoptosis via membrane disruption is a plausible hypothesis based on its structural class.

Future research should focus on:

-

Detailed Mechanistic Studies: Investigating the specific molecular targets of this compound and confirming the induction of apoptosis through techniques such as annexin (B1180172) V staining, caspase activity assays, and Western blotting for key apoptotic proteins.

-

In Vivo Efficacy: Evaluating the anti-tumor potential of this compound in animal models.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify key structural features responsible for its bioactivity and to potentially develop more potent and selective derivatives.

A deeper understanding of the mechanism of action of this compound will be crucial for its potential development as a therapeutic agent or a valuable tool for biomedical research.

References

Preliminary In Vitro Evaluation of Sarasinoside B1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarasinoside B1 is a triterpenoid (B12794562) saponin (B1150181) originally isolated from the marine sponge Melophlus sarasinorum. Saponins as a class of compounds have garnered significant interest in drug discovery due to their diverse biological activities, including cytotoxic and anti-cancer properties. This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of this compound, summarizing key data and presenting detailed experimental protocols to facilitate further research and development.

Data Presentation

Cytotoxicity of this compound

The initial in vitro evaluation of this compound has focused on its cytotoxic effects against different cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined and are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Neuro-2a | Mouse Neuroblastoma | ~17 ± 1.6 | [1] |

| HepG2 | Human Hepatocyte Carcinoma | ~5.9 ± 1.2 | [1] |

These findings indicate that this compound exhibits moderate cytotoxic activity against the tested cell lines.

Experimental Protocols

Cytotoxicity Assay

This protocol is based on the methodology used for determining the IC50 values of this compound against Neuro-2a and HepG2 cell lines[1].

1. Cell Culture and Seeding:

-

Culture Neuro-2a and HepG2 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Seed the cells in 96-well plates at an appropriate density for each cell line.

2. Compound Treatment:

-

Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.

-

Prepare serial dilutions of this compound in the culture medium. The final DMSO concentration should not exceed 0.5% (v/v) to avoid solvent-induced toxicity.

-

Add the different concentrations of this compound to the wells containing the cells. Include a vehicle control (DMSO at the same final concentration) and a negative control (medium only).

3. Incubation:

-

Incubate the plates for 24 hours for Neuro-2a cells and 48 hours for HepG2 cells, owing to their different growth rates[1].

4. Cytotoxicity Assessment:

-

Add a cell viability reagent, such as Cell Counting Kit-8 (CCK-8) or MTT, to each well. The original study utilized Cell Count Reagent SF[1].

-

Incubate the plates for an additional 2.5 hours[1].

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 405 nm as used in the reference study) using a microplate reader.

5. Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the drug concentration.

-

Determine the IC50 value from the dose-response curve using a suitable software.

Anti-Proliferative Assay (General Protocol)

To further characterize the effect of this compound on cell growth over a longer duration, a proliferation assay can be performed.

1. Cell Seeding and Treatment:

-

Seed cells in a 96-well plate at a low density.

-

Treat the cells with various concentrations of this compound as described in the cytotoxicity assay protocol.

2. Incubation:

-

Incubate the cells for a longer period, for example, 24, 48, and 72 hours, to observe the effect on cell proliferation over time.

3. Proliferation Assessment:

-

At each time point, assess cell proliferation using a suitable method, such as the Sulforhodamine B (SRB) assay or by direct cell counting.

4. Data Analysis:

-

Plot the cell number or absorbance against time for each concentration of this compound to generate growth curves.

-

Analyze the growth curves to determine the effect of this compound on cell proliferation.

Apoptosis Assay (General Protocol)

To investigate if the observed cytotoxicity is due to the induction of programmed cell death, an apoptosis assay can be conducted.

1. Cell Treatment:

-

Culture cells in 6-well plates and treat with this compound at concentrations around the IC50 value for an appropriate duration (e.g., 24 or 48 hours).

2. Cell Staining:

-

Harvest the cells and wash with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in binding buffer.

-

Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

3. Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-